3-(Benzenesulfonyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRJACOZVLRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704850 | |
| Record name | 3-(Benzenesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-11-7 | |
| Record name | 3-(Benzenesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzenesulfonyl Azetidine and Its Derivatives
Asymmetric Catalysis in Azetidine (B1206935) Synthesis
The synthesis of enantioenriched azetidines, including derivatives of 3-(Benzenesulfonyl)azetidine, is a significant area of research due to the prevalence of the chiral azetidine scaffold in medicinally important compounds. Asymmetric catalysis offers a powerful means to access these structures with high levels of stereocontrol, often obviating the need for chiral auxiliaries or resolution of racemic mixtures. Various catalytic systems have been developed, leveraging transition metals, organocatalysts, and enzymes to control the stereochemical outcome of ring-forming reactions.
The development of robust synthetic methods for chiral azetidines has led to several key catalytic strategies, including cycloadditions, ring expansions, and functionalizations of pre-existing rings. nih.gov These methods provide access to a diverse range of structurally complex and densely functionalized azetidines.
Transition Metal Catalysis
Transition metals such as copper, gold, palladium, and magnesium are central to many modern asymmetric syntheses of azetidines.
Copper-Catalyzed Reactions: Copper catalysts have proven versatile in constructing chiral azetidine rings. One notable method is the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction, which yields densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov Another approach involves the asymmetric [3+1]-cycloaddition of silyl-protected enoldiazoacetates and imido-sulfur ylides using a chiral sabox copper(I) catalyst to produce chiral tetrasubstituted azetines, which can then be hydrogenated to the corresponding azetidines. nsf.gov Furthermore, a three-component coupling involving the enantioselective boryl allylation of azetines has been achieved using a Cu/bisphosphine catalyst, installing boryl and allyl groups across the C=C bond of the strained ring with high stereocontrol. acs.org
Gold-Catalyzed Cyclizations: Gold catalysts are effective in promoting the intramolecular oxidative cyclization of chiral N-propargylsulfonamides to form chiral azetidin-3-ones. nih.gov This method utilizes a chiral sulfinamide to induce stereochemistry. The reaction proceeds through an α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov A key advantage is the use of a t-butanesulfonyl protecting group, which can be removed under acidic conditions. nih.gov
Table 1: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones nih.gov Yields and enantiomeric excess (e.e.) for the cyclization step.
| Substrate (N-propargylsulfonamide) | Catalyst | Oxidant | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| Phenyl-substituted | (Et₃P)AuNTf₂ | 8-Ethylquinoline N-oxide | 78 | 99 |
| 4-Fluorophenyl-substituted | (Et₃P)AuNTf₂ | 8-Ethylquinoline N-oxide | 72 | 98 |
Magnesium-Catalyzed Reactions: Chiral magnesium catalysts have been employed for the asymmetric [2+2] cyclization of α-branched allenoates and Dpp-imines. rsc.org Additionally, N,N'-dioxide-Mg(OTf)₂ complexes are effective in the highly enantioselective desymmetrization of meso-aziridines with various nucleophiles, providing a pathway to chiral azetidines and other N-heterocycles. rsc.orgresearchgate.net
Palladium-Catalyzed Amination: An intramolecular γ-C(sp³)–H amination reaction catalyzed by palladium(II) has been developed for synthesizing functionalized azetidines. rsc.org This process involves a Pd(IV) intermediate and provides access to a range of functionalized products. rsc.org
Organocatalysis
Organocatalysis avoids the use of metals and often relies on chiral small molecules to induce enantioselectivity.
Cinchona Alkaloid-Catalyzed [2+2] Cycloaddition: A formal [2+2] cycloaddition between N-sulfonylimines and allenoates can be catalyzed by cinchona alkaloid derivatives. thieme-connect.com This reaction produces disubstituted azetidines in good yields and with excellent enantioselectivity. The catalyst selectively promotes the desired cycloaddition over a competing aza-Morita-Baylis-Hillman reaction. thieme-connect.com
Table 2: Organocatalytic Asymmetric Synthesis of Azetidines via [2+2] Cycloaddition thieme-connect.com Selected examples showing the scope with different N-sulfonylimines.
| N-sulfonylimine Substituent (Ar) | Allenoate | Yield (%) | e.e. (%) |
|---|---|---|---|
| Phenyl | Methyl allenoate | 72 | 98 |
| 4-Bromophenyl | Methyl allenoate | 80 | 96 |
Biocatalysis
Enzymes offer high levels of stereocontrol and operate under mild conditions.
Enzyme-Mediated Ring Expansion: A biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved using engineered cytochrome P450 enzymes. nih.gov This reaction proceeds via a carbene insertion into a C-N bond, inducing a nih.govnih.gov-Stevens rearrangement. The process is highly enantioselective, furnishing enantioenriched azetidines on a gram scale with excellent enantiomeric ratios (e.g., 99:1 er). nih.gov The enzyme catalyst must overcome the challenge of a competing cheletropic extrusion side reaction to favor the desired ring expansion. nih.gov
Chiral Auxiliary-Based Methods
While the goal of asymmetric catalysis is often to avoid stoichiometric chiral reagents, methods based on chiral auxiliaries remain important, particularly the use of sulfinamides.
tert-Butanesulfinamide in Diastereoselective Synthesis: Chiral N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of nitrogen-containing heterocycles. researchgate.net A general and scalable three-step approach to C2-substituted azetidines utilizes chiral tert-butanesulfinamides to control stereochemistry. The method involves the condensation of the sulfinamide with 1,3-bis-electrophilic 3-chloropropanal, followed by organometallic addition and subsequent intramolecular cyclization to form the azetidine ring with high diastereoselectivity. acs.org
Chemical Reactivity and Transformations of 3 Benzenesulfonyl Azetidine Derivatives
Reactions Involving the Azetidine (B1206935) Nitrogen
The nitrogen atom in the azetidine ring is a key site for various derivatization reactions, including alkylation and modifications to the sulfonamide group.
N-Alkylation and N-Derivatization
The nitrogen of the azetidine ring can be readily alkylated. For instance, N-alkylation of azetidine derivatives with reagents like allyl bromide can be achieved. nih.gov The quaternization of the azetidine nitrogen with alkyl halides can sometimes lead to ring cleavage, so reaction conditions must be carefully controlled. researchgate.net
In some synthetic pathways, the nitrogen is initially protected, for example with a Boc group, which can be later removed to allow for N-alkylation. nih.gov This strategy provides a route to a diverse range of N-substituted azetidine scaffolds.
Sulfonamide Formation and Modifications
The benzenesulfonyl group is typically introduced by reacting the azetidine intermediate with benzenesulfonyl chloride in the presence of a base. This group enhances the stability and influences the reactivity of the azetidine ring. The sulfonamide itself can be a site for further reactions, although modifications often focus on other parts of the molecule. The electron-withdrawing properties of the sulfonyl group are crucial, activating the β-carbon for nucleophilic attack. vulcanchem.com
Reactions at the Azetidine C3 Position
The C3 position of the azetidine ring is another focal point for chemical modifications, allowing for the introduction of various functional groups.
Amidation and Esterification
When a carboxylic acid group is present at the C3 position, as in 1-(benzenesulfonyl)azetidine-3-carboxylic acid, it can undergo standard transformations. Amidation can be achieved by reacting the carboxylic acid with amines using coupling agents like EDC/HOBt to form amide derivatives. Esterification, for example with diazomethane, converts the carboxylic acid to its corresponding ester, which can improve solubility.
Table 1: Examples of Amidation and Esterification Reactions
| Reactant | Reagent | Product | Yield |
| 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | Ethylamine, EDC/HOBt | N-Ethyl-1-(benzenesulfonyl)azetidine-3-carboxamide | Not specified |
| 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | Diazomethane in ether | Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | 98% |
Decarboxylative Coupling Reactions
Decarboxylative coupling reactions offer a powerful method for forming new carbon-carbon bonds at the C3 position. Photoredox/nickel dual catalysis can be employed to replace a carboxylic acid group with alkyl or aryl groups. This reaction proceeds via a radical intermediate, generated under visible light irradiation with a photocatalyst. Transition metals like palladium, copper, nickel, and silver are commonly used as catalysts in such decarboxylative couplings. rsc.org These methods are advantageous as they often use readily available carboxylic acids and extrude carbon dioxide as the only byproduct. researchgate.net
Visible light photoredox catalysis has been successfully used for the decarboxylative alkylation of 3-aryl-oxetanes and azetidines, creating 3-aryl-3-alkyl substituted derivatives. nih.gov
Ring-Opening Reactions of the Azetidine Core
The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. rsc.org This reactivity can be harnessed for the synthesis of more complex acyclic or larger heterocyclic structures. csic.es
Acid- or base-catalyzed hydrolysis can cleave the azetidine ring. Under acidic conditions, such as with concentrated HCl, the ring opens to form γ-amino sulfonic acids. vulcanchem.com In the presence of a strong base like NaOH, nucleophilic attack at the β-carbon can lead to ring-opening, yielding amino alcohols. The rate of ring cleavage is often determined by the rate of quaternization of the azetidine nitrogen. researchgate.net
The combination of photochemical cyclization to form an azetidinol (B8437883) intermediate followed by a strain-releasing ring-opening has been explored as a strategy for synthesizing highly functionalized molecules. beilstein-journals.org
Oxidative C-N Bond Cleavage
The oxidative cleavage of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis. In N-sulfonylated azetidines, the C-N bond is activated towards cleavage due to the electron-withdrawing sulfonyl group, which stabilizes potential intermediates. While direct studies on 3-(benzenesulfonyl)azetidine are specific, principles can be drawn from related systems. For instance, metal-free electrochemical methods have been developed for the selective oxidative cleavage of benzyl (B1604629) C-N bonds, proceeding through a single-electron oxidation at the anode to form a nitrogen radical cation intermediate. mdpi.com Similarly, metal-free aerobic conditions using molecular oxygen as the sole oxidant can achieve C-N bond cleavage in tertiary amines. rsc.org
In systems with higher ring strain, such as N-sulfonyl aziridines, transition metals like nickel and palladium can readily insert into the C-N bond in an oxidative addition step, initiating ring-opening reactions. mdpi.com This process is driven by the release of ring strain. sioc-journal.cn For N-sulfonyl azetidines, the ring strain of approximately 25.4 kcal/mol makes the C-N bond susceptible to similar oxidative cleavage, particularly at the more labile benzylic C-N bond in substituted derivatives. rsc.org The reaction can be initiated by various means, including electrochemical oxidation or with transition metal catalysts, leading to ring-opened products.
Metal-Catalyzed Ring Expansion and Contraction
The strained four-membered ring of azetidine derivatives is a versatile scaffold for metal-catalyzed reactions that alter the ring size. Both expansion to five-membered rings and contraction from five-membered precursors are valuable strategies in heterocyclic synthesis.
Ring Contraction: A robust method for synthesizing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.org This one-pot reaction proceeds via a nucleophilic addition to the N-activated amide carbonyl, followed by an intramolecular SN2 cyclization that expels the bromide and results in the smaller azetidine ring. rsc.org The reaction is efficient with a variety of nucleophiles.
| N-Sulfonylpyrrolidinone Precursor | Nucleophile | Base | Yield of Azetidine Product | Reference |
|---|---|---|---|---|
| N-Tosyl-3-bromo-2-pyrrolidinone | Methanol (B129727) | K₂CO₃ | 97% | mdpi.com |
| N-Tosyl-3-bromo-2-pyrrolidinone | Phenol | K₂CO₃ | 75% | mdpi.com |
| N-Tosyl-3-bromo-2-pyrrolidinone | Aniline | K₂CO₃ | 65% | mdpi.com |
| N-(Mesitylenesulfonyl)-3-bromo-2-pyrrolidinone | Methanol | K₂CO₃ | 95% | mdpi.com |
Ring Expansion: Metal catalysts are also pivotal in promoting the ring expansion of azetidine derivatives. These reactions often proceed through the formation of a metal-carbene intermediate or via domino processes involving C-H activation. For example, rhodium catalysts facilitate a one-carbon ring expansion of N-acyl aziridines to produce vinyl azetidines, showcasing a related transformation. mdpi.com More directly, a rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids yields 4,5-dihydropyrrole derivatives through a domino conjugate addition and N-directed α-C(sp³)–H activation process.
Gold(I) catalysts have been employed in the ring expansion of 2-azetidinyl ynones, which rearrange to form pyrrolin-4-ones. rsc.org Furthermore, palladium catalysis is effective for the ring expansion of vinyl azetidines, which can undergo annulation with various partners to create larger heterocyclic systems. nih.gov
| Catalyst | Azetidine Substrate | Reagent | Expanded Product | Reference |
|---|---|---|---|---|
| Rhodium(I) Complex | 2-(Azetidin-3-ylidene) acetate | Aryl boronic acid | 4-Aryl-4,5-dihydropyrrole-3-carboxylate | |
| Gold(I)-phosphine Complex | 2-Azetidinyl ynone | - | Pyrrolin-4-one | rsc.org |
| Palladium(0) Complex | Vinyl aziridine (B145994) (to form azetidine intermediate) | CO₂ | Oxazolidinone | nih.gov |
| Nickel(II) Complex | N-Sulfonyl aziridine (related strained ring) | Organozinc reagent | β-Substituted amine (via ring opening) | nih.gov |
Radical Functionalization of Azetidine Systems
Radical chemistry offers a powerful platform for the functionalization of azetidines, enabling the formation of C-C bonds under mild conditions. The unique structural properties of the azetidine ring, particularly its inherent strain, play a crucial role in directing the reactivity of radical intermediates.
Visible Light Photoredox Catalysis in Azetidine Derivatization
Visible light photoredox catalysis has emerged as a potent tool for generating radical species under mild conditions. This strategy has been successfully applied to the derivatization of azetidines. A notable example is the decarboxylative alkylation of 3-aryl-3-carboxylic acid azetidines. In this process, a photocatalyst, upon excitation by visible light, oxidizes the carboxylate, which then undergoes facile decarboxylation to generate a tertiary benzylic azetidine radical. This radical can then engage in conjugate addition reactions with activated alkenes to form new C-C bonds, yielding medicinally relevant 3-aryl-3-alkyl substituted azetidines.
This method is tolerant of various functional groups and provides a reproducible and straightforward route to complex azetidine derivatives.
| Azetidine Precursor | Alkene Partner | Photocatalyst | Product Yield | Reference |
|---|---|---|---|---|
| 1-Boc-3-phenylazetidine-3-carboxylic acid | Dimethyl maleate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 81% | |
| 1-Boc-3-(4-fluorophenyl)azetidine-3-carboxylic acid | Methyl acrylate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 75% | |
| 1-Boc-3-(4-chlorophenyl)azetidine-3-carboxylic acid | N,N-Dimethylacrylamide | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 68% | |
| 1-Boc-3-(naphthalen-2-yl)azetidine-3-carboxylic acid | 2-Vinylpyridine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 55% |
Influence of Ring Strain on Azetidine Radical Reactivity
The ring strain inherent to the four-membered azetidine scaffold has a profound effect on the reactivity of radical intermediates formed on the ring. Computational and experimental studies have shown that benzylic radicals situated on a strained ring, such as an azetidine or oxetane (B1205548), exhibit different reactivity compared to their unstrained counterparts (e.g., on a cyclobutane (B1203170) or open chain).
The strain in the azetidine ring leads to a benzylic radical that is less stable and more π-delocalized. This altered stability profile has significant consequences for its reaction kinetics. Giese additions of unstrained benzylic radicals into acrylates are often reversible, leading to low product yields and significant formation of radical dimerization byproducts. In contrast, the increased reactivity of the strained azetidine-based radical makes the Giese addition effectively irreversible. This suppresses the undesired dimerization pathway and leads to higher yields of the desired 3,3-disubstituted azetidine product. This effect highlights how ring strain can be harnessed as a tool to control reaction outcomes in radical chemistry.
Advanced Catalytic Approaches in the Synthesis of Azetidine Compounds
Palladium-Catalyzed Reactions in Azetidine (B1206935) Chemistry
Palladium catalysis has become a cornerstone in modern organic synthesis, and its application in azetidine chemistry is no exception. These methods offer routes for both the formation of the azetidine ring and its subsequent functionalization.
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation as it streamlines synthesis by avoiding pre-functionalization steps. sigmaaldrich.com Palladium-catalyzed C(sp³)–H arylation allows for the introduction of aryl groups directly onto the azetidine core.
One effective strategy involves the use of a directing group, which positions the palladium catalyst in proximity to the target C-H bond, enhancing reactivity and controlling selectivity. magtech.com.cn For amine-containing molecules like azetidines, directing groups are often installed on the nitrogen atom. For instance, picolinamide (B142947) (PA) has been successfully used as a directing group to facilitate the palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds, leading to the formation of azetidine rings. organic-chemistry.org This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and demonstrates high diastereoselectivity. organic-chemistry.org
In a notable example of intermolecular C(sp³)–H arylation, a thioamide directing group has been employed. This approach, coupled with chiral phosphoric acid ligands, enables the enantioselective α-C–H coupling of various N-heterocycles, including azetidines, with arylboronic acids. scispace.com This method is significant as it provides a uniform strategy for the asymmetric arylation of a wide range of saturated aza-heterocycles. scispace.com
Research by Gaunt and coworkers has shown that palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination can be used to synthesize functionalized azetidines. rsc.org This process is promoted by an oxidant, benziodoxole tosylate, and an additive, AgOAc, which facilitate a key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org
A study on the α-arylation of azetidinyl esters demonstrated that using a benzyl (B1604629) protecting group on the nitrogen atom prevents the ring-opening of the strained heterocycle during the palladium-catalyzed reaction. escholarship.org This allows for the successful coupling of the azetidine scaffold with a range of aromatic compounds. escholarship.org
Table 1: Examples of Palladium-Catalyzed C–H Functionalization for Azetidine Synthesis
| Catalyst System | Directing Group | Reactants | Product Type | Key Finding | Reference |
| Pd(OAc)₂/PhI(OAc)₂ | Picolinamide (PA) | PA-protected amines | Azetidines | Enables intramolecular amination of unactivated γ-C(sp³)–H bonds. | organic-chemistry.org |
| Pd(II)/Chiral Phosphoric Acid | Thioamide | Azetidines, Arylboronic acids | α-Arylated Azetidines | Achieves enantioselective coupling at the α-methylene C–H bond. | scispace.com |
| Palladium(II)/AgOAc | (Internal) | Aliphatic amines | Functionalized Azetidines | Benziodoxole tosylate oxidant promotes reductive elimination from a Pd(IV) intermediate. | rsc.org |
| Palladium Catalyst | Benzyl (N-protecting group) | Azetidinyl esters, Aryl halides | α-Arylated Azetidinyl esters | Benzyl group stabilizes the ring against opening during arylation. | escholarship.org |
Palladium-catalyzed cross-coupling reactions are fundamental for forging carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been adapted for azetidine chemistry, enabling the connection of the azetidine motif to various other molecular fragments.
A general method for the N-arylation of the parent azetidine molecule involves its palladium-catalyzed cross-coupling with aryl or heteroaryl bromides. researchgate.net This approach provides access to a wide array of N-arylazetidines without causing cleavage of the strained ring. researchgate.net Similarly, Hiyama cross-coupling reactions, which pair aryl silanes with 3-iodoazetidine, have been developed to produce 3-arylazetidines under mild conditions. organic-chemistry.org
The scope of cross-coupling has expanded beyond traditional C(sp²)-hybridized partners to include C(sp³)-hybridized electrophiles. nih.gov This has paved the way for innovative synthetic designs. For example, a platinum-catalyzed process involving azetidines and allylic gem-difluorides leads to a remote C-F bond reconstruction. acs.org In this reaction, the azetidine acts as a nucleophile, initiating a cascade of insertions that results in the formation of 1,7-difluorinated products. acs.org Mechanistic studies confirmed that a platinum catalyst is essential for the ring-opening of the azetidine to proceed. acs.org
Directed C(sp3)–H Arylation of Azetidines
Rhodium(I)-Catalyzed Cycloaddition Reactions of Azetidine Derivatives
Rhodium catalysts are particularly effective in mediating cycloaddition reactions, which are powerful for constructing cyclic and polycyclic systems. In the context of azetidine chemistry, rhodium(I) has been used to orchestrate novel transformations that leverage the ring strain of azetidine derivatives.
One such reaction is the intramolecular hetero-[6+2] cycloaddition of allenylazetidine-alkynes. jst.go.jp Catalyzed by [RhCl(CO)dppp]₂, this reaction proceeds through the cleavage of a C-C bond in the azetidine ring. The azetidine serves as a four-atom, heteroatom-containing component, reacting with the allene (B1206475) and alkyne moieties to form azabicyclo[6.4.0]dodecatriene derivatives in good yields. jst.go.jp The release of ring strain from the azetidine is a key driving force for the β-carbon elimination step in the proposed mechanism. jst.go.jp
Rhodium catalysis has also been employed in divergent intermolecular cycloadditions of vinyl aziridines with alkynes, which can lead to the synthesis of vinyl azetidine derivatives among other products. mdpi.comresearchgate.net Depending on the rhodium catalyst and the associated ligands (like NBD versus COD), the reaction can be steered towards different cycloaddition pathways, such as [3+2] or [5+2], showcasing the versatility of rhodium catalysis in synthesizing various nitrogen heterocycles. mdpi.comresearchgate.netsci-hub.se
Gold-Catalyzed Oxidative Cyclization for Azetidine Formation
Gold catalysis has emerged as a mild and efficient method for activating alkynes toward nucleophilic attack. This reactivity has been harnessed to develop oxidative cyclization strategies for the synthesis of azetidine derivatives. rsc.org
A flexible and stereoselective synthesis of azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govthieme-connect.com In this process, a gold catalyst promotes the intermolecular oxidation of the alkyne, generating a reactive α-oxogold carbene intermediate. This intermediate then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it allows for the use of chiral t-butanesulfinimine chemistry and is easily removed under acidic conditions. nih.gov This method tolerates a range of functional groups, including halogens, azides, and acid-labile protecting groups like Boc and MOM. nih.gov
Another gold-catalyzed approach involves a 4-exo-dig cyclization of N-tosyl homopropargyl amines, which yields (Z)-2-alkylidene-1-tosylazetidine compounds stereoselectively. researcher.life This outcome contrasts with related 5-endo-dig cyclizations, highlighting the subtle factors that control regioselectivity in gold-catalyzed reactions. researcher.life
Table 2: Gold-Catalyzed Synthesis of Azetidin-3-ones
| Catalyst | Oxidant | Substrate | Product | Yield | Reference |
| BrettPhosAuNTf₂ | N-oxide | N-propargylsulfonamide | Azetidin-3-one | 72% (for phenyl substituted) | nih.gov |
| Ph₃PAuNTf₂ | Pyridine N-oxide derivative | N-propargylsulfonamide | Azetidin-3-one | 28% | nih.gov |
Electrocatalytic Methodologies for Azetidine Synthesis
Electrocatalysis offers a sustainable and powerful alternative to traditional chemical oxidants and reductants, using electricity to drive chemical transformations. This approach has recently been applied to the synthesis of azetidines.
An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been reported to produce azetidines in good yields. organic-chemistry.orgacs.orgnih.gov This process merges cobalt catalysis with electrochemical oxidation. The synergy between the cobalt catalyst and electricity enables the regioselective formation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to furnish the azetidine ring. organic-chemistry.orgacs.org This method is notable as it overcomes the challenges associated with the unfavorable kinetics of forming strained four-membered rings. organic-chemistry.org Mechanistic studies, including cyclic voltammetry, suggest that the rate-determining step involves either the final cyclization or a second anodic oxidation step. organic-chemistry.orgnih.gov
More recently, a sequential Ni-electrocatalytic cross-coupling strategy has been developed to assemble gem-diarylated azetidines from simple α-bromoacids and aryl halides. chemrxiv.org This modular and scalable approach provides rapid access to complex three-dimensional structures that are valuable in medicinal chemistry. chemrxiv.org
Applications in Chemical Biology and Material Science of 3 Benzenesulfonyl Azetidine Analogs
Role as Key Intermediates and Building Blocks in Drug Discovery
The 3-(benzenesulfonyl)azetidine core is a privileged structure in drug discovery, serving as a key intermediate and building block for the synthesis of a wide array of biologically active molecules. Its conformational rigidity allows for the precise spatial orientation of appended functional groups, which can lead to enhanced binding affinity and selectivity for target proteins. eagri.org
Development of Scaffolds for Enzyme and Receptor Ligands
The this compound scaffold has been instrumental in the design of ligands for various enzymes and receptors. The azetidine (B1206935) ring can act as a bioisostere for other cyclic systems, offering improved physicochemical properties such as solubility and metabolic stability. vulcanchem.com The benzenesulfonyl group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). uj.edu.pl
For instance, derivatives of 1-(benzenesulfonyl)-3-aminoazetidine have been utilized as key intermediates in the synthesis of a variety of biologically active compounds. hawaii.edu These intermediates serve as versatile building blocks for creating libraries of compounds with diverse functionalities, which can then be screened for activity against different biological targets. hawaii.edu Research has shown that the substitution pattern on both the benzenesulfonyl ring and the azetidine nitrogen can significantly influence the binding affinity and selectivity of the resulting ligands for their respective receptors. uj.edu.pl
| Compound/Analog Class | Target Receptor/Enzyme | Key Findings |
| 1-(Benzenesulfonyl)-5-methoxy-3-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}-1H-indole | Serotonin (B10506) Receptors | The benzenesulfonyl group was incorporated into a series of serotonin receptor ligands, demonstrating the scaffold's utility in developing neurologically active agents. uj.edu.pl |
| 3-Aryl-3-oxypropylamine-based azetidines | Triple Reuptake Inhibitors (TRIs) | Novel azetidine derivatives based on this scaffold were designed and evaluated as TRIs, with some compounds showing in vivo activity. nih.gov |
| 3-Substituted azetidine derivatives | Nicotinic Acetylcholine Receptors (nAChRs) | A class of nAChR ligands incorporating the azetidine moiety displayed high selectivity and picomolar binding affinity for α4β2 nicotinic receptors. nih.gov |
Design of Inhibitors (e.g., Janus Kinase, Soluble Epoxide Hydrolase)
The this compound framework has proven to be a particularly fruitful scaffold for the development of potent and selective enzyme inhibitors, most notably for Janus kinases (JAKs) and soluble epoxide hydrolase (sEH).
Janus Kinase (JAK) Inhibitors:
Several JAK inhibitors incorporating the this compound moiety have been developed. These compounds are of significant interest for the treatment of autoimmune diseases and cancer. mdpi.com The azetidine ring often serves as a central scaffold to which other pharmacophoric groups are attached. For example, Baricitinib, an FDA-approved JAK inhibitor, features a 1-(ethylsulfonyl)azetidin-3-yl group. uj.edu.pl The sulfonyl group plays a crucial role in the molecule's interaction with the enzyme's active site.
| Compound | Target | IC50 (nM) |
| Baricitinib | JAK1 | 5.9 |
| Baricitinib | JAK2 | 5.7 |
| Baricitinib | JAK3 | >400 |
| Tofacitinib | JAK1 | 3.2 |
| Tofacitinib | JAK2 | 4.1 |
| Tofacitinib | JAK3 | 1.6 |
Data sourced from a study on Janus Kinase inhibitors. uj.edu.pl
Soluble Epoxide Hydrolase (sEH) Inhibitors:
The inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. Analogs of this compound have been explored as sEH inhibitors. The benzenesulfonyl group can be modified to optimize interactions with the enzyme's active site, leading to potent inhibition. For example, compounds incorporating a 1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl) moiety have been investigated for their sEH inhibitory activity. nih.gov
| Compound Class | Target | Key Findings |
| 1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-substituted piperidines | Soluble Epoxide Hydrolase (sEH) | These analogs were designed as sEH inhibitors, with the urea (B33335) group enhancing binding affinity. nih.gov |
| Azetidine derivatives | Soluble Epoxide Hydrolase (sEH) | A patent discloses azetidine derivatives as inhibitors of sEH for the treatment of sEH mediated diseases. |
Exploration in Anticancer Agent Development
The this compound scaffold has been incorporated into molecules designed as potential anticancer agents. medcraveonline.comnih.gov The rigid azetidine core can help to pre-organize the molecule for optimal binding to cancer-related targets. Studies have shown that derivatives of 1-(benzenesulfonyl)azetidine can exhibit cytotoxic activity against various cancer cell lines. researchgate.netacs.org For instance, a series of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinolines containing a triazole moiety, which can be conceptually linked to azetidine-based structures, showed potent anticancer activity. medcraveonline.com
| Compound/Analog | Cancer Cell Line | IC50 (µM) |
| Ester analog 20 (N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline derivative) | HuCCA-1 | 0.63 medcraveonline.com |
| Ester analog 20 (N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline derivative) | A549 | 0.57 medcraveonline.com |
| p-Tolyl analog 27 (N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline derivative) | HepG2 | 0.56 medcraveonline.com |
| 5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole | MCF-7 | In the micromolar range researchgate.net |
Research into Antimicrobial Agent Development
Azetidine derivatives, including those with a benzenesulfonyl group, have been investigated for their antimicrobial properties. gard.inresearchgate.netamazonaws.com The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. The this compound scaffold can be functionalized to target essential microbial pathways. Studies have reported the synthesis of azetidin-2-one (B1220530) derivatives with benzenesulfonamide (B165840) moieties that exhibit activity against both Gram-positive and Gram-negative bacteria. gard.in
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Azetidinone derivatives | Staphylococcus aureus | Variable, with some compounds showing good activity. gard.in |
| Azetidinone derivatives | Escherichia coli | Variable, with some compounds showing good activity. gard.in |
| Azetidinone derivatives | Candida albicans | Variable, with some compounds showing good activity. gard.in |
| Aromatic sulfonyl hydrazones | Candida albicans | 4 - 64 amazonaws.com |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Synthesis of Antimalarial Compounds
The fight against malaria, a disease caused by Plasmodium parasites, requires a continuous pipeline of new and effective drugs. The this compound scaffold has been utilized in the synthesis of novel antimalarial agents. A notable example is the development of bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase. An efficient synthesis of the antimalarial compound BRD3914 was achieved through a stereospecific C(sp³)–H arylation of an azetidine precursor, highlighting the utility of this chemical approach in accessing complex and medicinally relevant molecules.
Agricultural Science Applications
Beyond its applications in human health, the this compound scaffold and its derivatives have shown potential in agricultural science, particularly as plant growth regulators. Plant growth regulators are used to modify plant growth and development to improve crop yield and quality. Certain azetidine derivatives have been found to exhibit bioregulatory activity, including the ability to influence plant growth. While specific data on this compound itself is limited in this context, the broader class of azetidine derivatives has been patented for use in regulating plant growth. These compounds can affect various physiological processes in plants, such as cell division and elongation. eagri.org
Use in Plant Hybridization and Reproductive Pathway Modulation
An analog of the subject compound, 1-(Benzenesulfonyl)azetidine-3-carboxylic acid, has been identified as a valuable tool in plant breeding and hybridization programs. Its primary application in this domain is as a chemical hybridizing agent (CHA) capable of inducing male sterility in certain plant species. The controlled induction of male sterility is a critical step in the production of F1 hybrid seeds, as it prevents self-pollination and facilitates cross-pollination between desired parent plants, ultimately leading to enhanced crop yield and quality.
The mechanism of action involves the modulation of the plant's reproductive pathways. By disrupting the normal development of pollen, the compound effectively renders the plant male-sterile, thus ensuring that it can only be fertilized by pollen from a different, selected plant. This controlled method of cross-pollination is fundamental to developing hybrid varieties with improved traits.
Polymer Chemistry and Materials Science
The strained four-membered ring of azetidine derivatives, particularly when activated by an electron-withdrawing group like benzenesulfonyl, makes them suitable monomers for ring-opening polymerization (ROP). This process allows for the synthesis of linear polymers with unique properties.
Incorporation into Functional Polymer Synthesis
The synthesis of functional polymers incorporating the azetidine moiety is an area of active research. The polymerization of N-substituted azetidines, such as those with a benzenesulfonyl group, can be initiated to create polymers with a polyamine backbone. The benzenesulfonyl group plays a crucial role in activating the azetidine ring towards nucleophilic attack, which is a key step in anionic ring-opening polymerization. rsc.org
The general process of ring-opening polymerization allows for the creation of polymers where the monomer unit becomes acyclic, or contains fewer rings than the original monomer. researchgate.net In the case of azetidine derivatives, this leads to the formation of linear poly(trimethylenimine) structures. The properties of the resulting polymer can be tuned by the nature of the substituent on the nitrogen atom.
Azetidinium-functionalized polymers, which can be derived from this compound, are noted for their reactivity. acs.org The cationic nature of the azetidinium group and the inherent strain of the four-membered ring allow these polymers to react with various nucleophiles. acs.org This reactivity is a key feature in creating functional materials. For instance, new synthetic strategies have been developed to prepare azetidinium-functionalized polymers from amine-functionalized polymers using bifunctional couplers. acs.org
Tailoring Material Properties through Azetidine Integration
The integration of azetidine derivatives into polymer chains can significantly influence the final material's properties. Azetidinium-functionalized polymers have been shown to improve adhesion to surfaces and can impart antimicrobial properties due to the cationic nature of the azetidinium groups. acs.orgmdpi.com The ability of the strained azetidinium ring to form covalent bonds with functional groups on a surface enhances the durability of coatings. mdpi.com
For example, azetidinium-functionalized polyurethane dispersions have been used as finishing agents for wool fabrics, demonstrating the potential of these polymers in industrial applications. acs.org The incorporation of these functional groups can lead to materials with enhanced thermal stability and mechanical strength.
Below is a table summarizing the types of polymers and their properties derived from azetidine-related monomers.
| Polymer Type | Monomer/Precursor | Key Properties | Potential Applications |
| Azetidinium-Functionalized Polytetrahydrofurans | Amine-functionalized polytetrahydrofurans and an azetidinium-containing coupler | Antimicrobial, good adhesion | Antimicrobial surfaces and coatings mdpi.comresearchgate.net |
| Azetidinium Cationic Polyurethane Dispersions | Dihydroxyalkyl glycidylamine as chain extender | Antishrinkage, potential antibacterial | Wool fabric finishing acs.org |
| Poly(N-sulfonylazetidine)s | N-sulfonylated azetidines | Linear polymer structure | Building blocks for more complex macromolecules rsc.org |
The research into polymers derived from this compound and its analogs is ongoing, with the potential to develop new materials with tailored functionalities for a wide range of applications in materials science.
Computational and Theoretical Investigations of 3 Benzenesulfonyl Azetidine
Conformational Analysis of Azetidine (B1206935) Rings and Sulfonyl Interactions
The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational preferences. Unlike planar cyclobutane (B1203170), the azetidine ring tends to adopt a puckered conformation to alleviate some of this strain. vulcanchem.com Computational studies, often employing Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of azetidine derivatives. tandfonline.com
For 3-(benzenesulfonyl)azetidine, the interplay between the puckered azetidine ring and the bulky benzenesulfonyl substituent is of particular interest. The sulfonyl group, with its strong electron-withdrawing nature and steric demands, significantly influences the ring's geometry. vulcanchem.com Theoretical calculations help to determine the preferred puckering angle and the orientation of the sulfonyl group relative to the ring.
Computational analyses, such as those performed using ab initio methods, can elucidate the subtle energetic differences between various conformers. nih.gov These studies often reveal non-covalent interactions, such as electrostatic attractions or repulsions between the sulfonyl group and the azetidine ring atoms, which stabilize certain conformations. For instance, an intramolecular S-O close contact was discovered in a related sulfonyl-containing compound through X-ray analysis and further investigated by ab initio energy calculations, which suggested that conformers with the closest S-O proximity were the most stable. nih.gov This stability was attributed to a combination of electrostatic affinity and repulsion effects. nih.gov
The puckering of the azetidine ring can be influenced by substituents and their interactions with the nitrogen atom. researchgate.net In a computational study on fluorinated azetidine derivatives, the ring pucker was observed to change depending on the charge state of the nitrogen, highlighting the role of electrostatic interactions in determining conformation. researchgate.net While not directly studying the benzenesulfonyl group, this indicates that strong electronic effects, such as those from a sulfonyl group, can have a pronounced impact on the ring's preferred geometry.
| Derivative | Method | Key Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|---|
| Fluorinated Azetidine (Neutral) | DFT | N–C–C–F = 137.2° researchgate.net | - |
| Fluorinated Azetidine (Charged) | DFT | N+–C–C–F = 100.0° researchgate.net | - |
| Non-fluorinated Azetidine (Charged Control) | DFT | N–C–C–H = 102.3° researchgate.net | - |
Reaction Mechanism Studies and Energetics
Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving azetidines. Theoretical calculations can map out reaction pathways, identify transition states, and determine the energetics of various steps, providing insights that are often difficult to obtain experimentally.
Sigmatropic rearrangements are a class of pericyclic reactions that can occur in azetidine systems, particularly those with appropriate unsaturation. mdpi.com Theoretical studies, often using DFT, can model these rearrangements to determine their feasibility and stereochemical outcomes. nih.gov For instance, computational investigations of researchgate.netresearchgate.net-sigmatropic rearrangements of azetidinium ylides have provided insights into chirality transfer mechanisms. researchgate.net
While direct computational studies on sigmatropic rearrangements of this compound are not prevalent, theoretical work on related systems, such as vinylaziridines, demonstrates the utility of these methods. mdpi.comacs.org DFT calculations can help to distinguish between competing pathways, such as a researchgate.netresearchgate.net-sigmatropic rearrangement versus a gold carbene pathway in gold-catalyzed transformations of alkynyl aryl sulfoxides. nih.gov These studies provide a framework for predicting the reactivity of substituted azetidines in similar transformations.
The involvement of radical intermediates in azetidine chemistry is an area of active investigation, and computational studies play a key role in understanding these pathways. chemrxiv.orgresearchgate.net For instance, the photocatalytic synthesis of azetidines from azabicyclo[1.1.0]butanes has been shown through a combination of experimental and computational methods to proceed via a radical strain-release process. researchgate.netchemrxiv.org
DFT calculations have been used to investigate the mechanism of radical addition to 2-azetines, revealing the formation of an azetidinyl radical intermediate. polimi.it These computational models can predict the stereoselectivity of such reactions, which is often influenced by the steric demands of the substituents. chemrxiv.org In the context of this compound, computational studies could predict its behavior in radical reactions, such as its propensity to undergo ring-opening or functionalization. For example, computational studies on the Giese addition of benzylic radicals to acrylates have shown the process to be generally reversible, but the presence of a strained oxetane (B1205548) ring makes the addition more exergonic. chemrxiv.org This suggests that the strained azetidine ring in this compound could similarly influence the thermodynamics of radical reactions.
| Reaction Step | Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| TR1 → AZ-INM1 | B3LYP/6-311++G(d,p) | 14.9 acs.org | 7.4 acs.org |
| AZ-INM1 → AZ-INM2 | B3LYP/6-311++G(d,p) | 5.7 acs.org | -13.4 acs.org |
| AZ-INM3 → AZ-TP | B3LYP/6-311++G(d,p) | 38.4 acs.org | 33.6 acs.org |
Sigmatropic Rearrangements in Azetidine Systems
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) via Computational Approaches
Computational methods are increasingly used to establish Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for novel compounds. oncodesign-services.comuni-bonn.de For azetidine derivatives, these approaches can correlate specific structural features with biological activity or physicochemical properties. nih.govnih.gov
In the case of this compound, computational SAR studies could involve docking the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. researchgate.net Such studies have been performed on other azetidine-containing compounds to understand their inhibitory activity. acs.org For example, SAR studies on azetidine-containing dipeptides as HCMV inhibitors revealed that a benzyloxycarbonyl moiety at the N-terminus was crucial for activity. nih.gov
SPR studies, on the other hand, can use computational models to predict properties like solubility, lipophilicity, and metabolic stability based on the structure of this compound. The strong electron-withdrawing nature of the benzenesulfonyl group is expected to significantly impact these properties. Computational tools can quantify these effects and guide the design of derivatives with improved drug-like characteristics.
Predictive Modeling for Reactivity and Selectivity in Azetidine Transformations
Predictive modeling, often employing machine learning algorithms and quantum chemical calculations, is emerging as a powerful strategy for forecasting the outcomes of chemical reactions. thescience.devacs.org For transformations involving azetidines, these models can predict reactivity and selectivity, thereby accelerating the discovery of new synthetic methods.
Researchers have successfully used computational models to predict which pairs of alkenes and oximes will react to form azetidines via photocatalysis. thescience.dev These models were based on calculated frontier molecular orbital energies and a measure of the availability of carbon atoms for reaction. thescience.dev This approach allows for the rapid screening of potential substrates, bypassing a purely trial-and-error process. thescience.dev
For this compound, predictive modeling could be used to forecast its reactivity in various transformations, such as ring-opening reactions or further functionalization. nih.govchemrxiv.org By building models based on a dataset of known azetidine reactions, it would be possible to predict how the benzenesulfonyl group influences the regioselectivity and stereoselectivity of these transformations. This predictive capability is invaluable for designing efficient and selective synthetic routes to novel azetidine-based compounds.
Future Research Directions and Challenges in 3 Benzenesulfonyl Azetidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The creation of azetidine (B1206935) rings remains a significant challenge in organic synthesis. medwinpublishers.comnih.gov While established methods like intramolecular cyclization and cycloadditions exist, they often face limitations such as low yields and poor functional group tolerance. researchgate.net The development of more efficient and sustainable synthetic routes is, therefore, a paramount goal for future research.
Key areas for future development include:
Catalytic Solutions : Exploring novel catalytic systems, such as those employing lanthanide(III) triflates, can lead to high-yield, regioselective synthesis of functionalized azetidines under mild conditions. frontiersin.org Recent work has shown that La(OTf)3 can effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines, tolerating a wide variety of sensitive functional groups. frontiersin.org
C-H Functionalization : Direct C-H activation and functionalization of the azetidine ring is a highly sought-after strategy. rsc.org Methods like palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represent a significant advance, enabling the synthesis of complex azetidines from simple precursors. rsc.org
Photocatalysis : Visible-light-mediated reactions, such as the aza-Paternò–Büchi reaction, offer a green and efficient pathway to azetidine synthesis. rsc.org These methods leverage photocatalysts to enable [2+2] cycloadditions under mild conditions. rsc.org
Strain-Release Strategies : Harnessing the ring strain of precursors like azabicyclo[1.1.0]butanes (ABBs) provides a powerful method for the modular synthesis of diverse azetidine scaffolds. acs.org
Future methodologies will need to focus on improving enantioselectivity, expanding substrate scope, and adhering to the principles of green chemistry by minimizing waste and using less hazardous reagents. rsc.org
Exploration of New Biological Targets and Therapeutic Areas
The rigid, three-dimensional structure of the azetidine scaffold makes it a privileged motif in medicinal chemistry, capable of potently binding to a wide range of biological targets. nih.govacs.org While derivatives have shown activity as anticancer, antibacterial, and antiviral agents, a vast number of potential applications remain unexplored. nih.govnih.govresearchgate.net
Future research should focus on:
Expanding Target Space : Screening azetidine-based libraries against novel and challenging biological targets, such as protein-protein interactions and historically "undruggable" enzymes. The unique conformational constraints of the azetidine ring may provide an advantage in designing selective modulators. nih.gov
New Therapeutic Fields : Moving beyond established areas like oncology and central nervous system disorders to investigate the potential of azetidine derivatives in treating infectious diseases, metabolic disorders, and inflammatory conditions. nih.govresearchgate.net For example, some derivatives have already been investigated as triple reuptake inhibitors. ebi.ac.uk
Bioisosteric Replacement : Systematically exploring the use of the 3-(benzenesulfonyl)azetidine motif as a bioisostere for other chemical groups to improve the physicochemical and pharmacokinetic properties of existing drug candidates. nih.gov
The table below summarizes potential new avenues for the therapeutic application of azetidine derivatives.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Infectious Diseases | Viral Proteases, Bacterial Cell Wall Synthesis Enzymes | The rigid scaffold can be tailored to fit into conserved active sites of microbial enzymes. nih.gov |
| Metabolic Disorders | Nuclear Receptors, Kinases involved in metabolic signaling | Azetidines can serve as novel scaffolds for modulators of key proteins in metabolic pathways. nih.gov |
| Inflammatory Diseases | Phospholipase A2, Cytokine Receptors | Derivatives have shown potential as enzyme inhibitors and could be developed as anti-inflammatory agents. medwinpublishers.com |
| Neurodegenerative Diseases | Tau-protein aggregation, Dopamine Receptors | The ability to cross the blood-brain barrier and interact with CNS targets is a key feature. nih.gov |
Advanced Computational Studies and AI-Driven Discovery in Azetidine Research
The integration of computational chemistry and artificial intelligence (AI) is poised to dramatically accelerate the pace of discovery in azetidine research. vietnamjournal.ru These in silico methods offer powerful tools for understanding and predicting the behavior of these complex molecules. ucl.ac.uk
Future directions in this area include:
Predictive Modeling : Developing and refining machine learning models to accurately predict the biological activity, toxicity, and pharmacokinetic properties of novel azetidine derivatives based on their chemical structure. nih.govstanford.edu Such models can screen vast virtual libraries to identify the most promising candidates for synthesis and testing. nih.gov
Quantum Mechanical Studies : Using DFT calculations and other quantum methods to gain a deeper understanding of the conformational preferences, electronic structure, and reactivity of the strained azetidine ring. mdpi.com This knowledge can guide the rational design of molecules with enhanced binding affinity and selectivity. mdpi.com
Pharmacophore Mapping : Employing computational tools to identify the key structural features (pharmacophores) of azetidine derivatives that are responsible for their biological activity, aiding in the design of new and more potent compounds. vietnamjournal.ru
Machine learning, in particular, offers a pathway to rapidly screen virtual compounds, reducing the time and expense of traditional drug discovery pipelines. nih.govbiorxiv.org
Integration into Combinatorial Chemistry Libraries and High-Throughput Synthesis
To fully explore the chemical space around the this compound scaffold, high-throughput synthesis and combinatorial chemistry approaches are essential. fortunepublish.com These technologies enable the rapid generation and screening of large, diverse libraries of compounds, significantly increasing the probability of discovering novel hits. fortunepublish.comingentaconnect.com
Key challenges and future goals are:
Robust Synthesis for Automation : Developing synthetic routes for azetidine functionalization that are amenable to automated, parallel synthesis platforms. nih.gov
DNA-Encoded Libraries (DELs) : Integrating azetidine scaffolds into DELs is a particularly powerful strategy. sci-hub.se This technology allows for the creation and screening of libraries containing billions of unique compounds. acs.org Recent work has demonstrated the successful incorporation of chiral azetidine and pyrrolidine (B122466) cores into DELs, highlighting the potential to explore complex and stereochemically diverse chemical space. nih.govchemrxiv.org
Scaffold Diversity : Focusing on synthetic methods that allow for the creation of a wide variety of azetidine cores with diverse substitution patterns to maximize the structural diversity of combinatorial libraries. sci-hub.senih.gov
The combination of combinatorial synthesis with high-throughput screening is a cornerstone of modern drug discovery and will be critical for unlocking the full potential of azetidine chemistry. fortunepublish.comingentaconnect.com
Investigation of Emerging Applications beyond Medicinal Chemistry
The unique chemical and physical properties imparted by the strained azetidine ring suggest that its utility could extend well beyond pharmaceuticals. rsc.org Future research should explore these novel applications.
Potential emerging areas include:
Materials Science : Incorporating azetidine units into polymer backbones could lead to the development of new materials with unique thermal, mechanical, or optical properties. rsc.org The ring strain could be harnessed to create responsive or degradable polymers.
Agrochemicals : The azetidine scaffold could serve as a novel template for the design of next-generation herbicides, fungicides, or pesticides. mdpi.com Its unique structure may lead to new modes of action, helping to overcome resistance to existing agrochemicals.
Catalysis : Functionalized azetidines have potential as chiral ligands or catalysts in asymmetric synthesis. rsc.org Their rigid structure can create a well-defined chiral environment, leading to high levels of stereocontrol in chemical reactions. rsc.org
By looking beyond the traditional focus on medicinal chemistry, researchers can uncover new and valuable applications for this compound and its derivatives, further solidifying its importance as a versatile chemical building block. rsc.org
Q & A
Q. Critical Factors :
- Catalyst Selection : Use of bases like triethylamine or DMAP to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve solubility and reduce side reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize ring-opening side reactions common in strained azetidine systems .
What chemical and structural properties of this compound make it suitable for medicinal chemistry applications?
Basic Research Question
Key properties include:
- Conformational Flexibility : The azetidine ring’s four-membered structure balances strain and flexibility, enabling diverse binding modes with biological targets .
- Hydrophobic Interactions : The benzenesulfonyl group enhances lipophilicity, improving membrane permeability and target affinity .
- Electronic Effects : The sulfonyl group acts as a hydrogen bond acceptor, facilitating interactions with enzyme active sites .
Q. Methodological Insight :
- Computational Modeling : Density functional theory (DFT) calculations predict electrostatic potential surfaces to guide substituent modifications .
How do electronic effects of substituents on the benzenesulfonyl group influence the compound’s reactivity and biological activity?
Advanced Research Question
Substituents modulate electronic and steric properties:
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups increase sulfonyl group electrophilicity, enhancing nucleophilic substitution reactivity (e.g., with thiols or amines) .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups reduce reactivity but improve metabolic stability .
Q. Case Study :
- Fluoro-Substituted Analogs : 3-(4-Fluoro-benzenesulfonyl)azetidine exhibits higher binding affinity to kinase targets compared to non-fluorinated analogs due to enhanced dipole interactions .
What experimental strategies address contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity data often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
- Substituent Positional Effects : Para- vs. meta-substitution on the benzene ring alters steric and electronic profiles .
Q. Resolution Methods :
- Comparative In Vitro Assays : Parallel testing of derivatives under standardized conditions (e.g., IC50 measurements in identical cell lines) .
- Molecular Docking : Simulations to correlate substituent effects with binding mode consistency across targets .
What strategies optimize enantioselective synthesis of this compound for chiral drug development?
Advanced Research Question
Enantioselective synthesis challenges include controlling stereochemistry during sulfonylation. Strategies include:
- Chiral Catalysts : Phosphoric acids or transition-metal complexes induce asymmetry during ring-forming steps .
- Dynamic Kinetic Resolution : Racemic substrate conversion under chiral catalyst control to favor one enantiomer .
Q. Case Study :
- Sun’s Method : Chiral phosphoric acid catalysts achieve >90% enantiomeric excess (ee) in azetidine desymmetrization via thione intermediate stabilization .
How does the azetidine ring’s strain influence its reactivity in substitution reactions compared to larger N-heterocycles?
Advanced Research Question
The azetidine ring’s high ring strain (ca. 26 kcal/mol) increases susceptibility to:
- Ring-Opening Reactions : Nucleophilic attack at the α-carbon, forming linear amines or lactams .
- Ring-Expansion : Reaction with electrophiles (e.g., epoxides) to form pyrrolidines .
Q. Mitigation Strategies :
- Protecting Groups : Boc or benzyl groups stabilize the ring during functionalization .
What in vitro and in silico approaches validate the therapeutic potential of this compound derivatives?
Advanced Research Question
- In Vitro Profiling :
- Anticancer Activity : Apoptosis assays (Annexin V/PI staining) in cancer cell lines .
- Antimicrobial Screening : MIC determinations against Gram-positive/negative bacteria .
- In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab to assess pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
